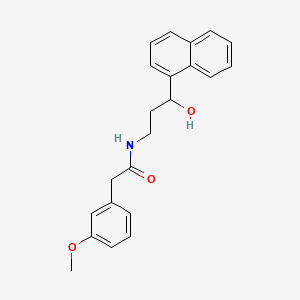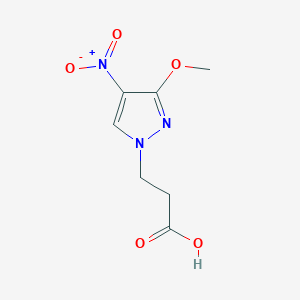
3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid” is a compound with the molecular formula C7H9N3O5 . It is a solid substance and its IUPAC name is 3-methoxy-4-nitro-1H-pyrazole .
Molecular Structure Analysis
The molecular structure of “3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid” consists of a pyrazole ring substituted with a methoxy group at the 3-position and a nitro group at the 4-position . The exact structure can be determined using techniques like X-ray crystallography .Physical And Chemical Properties Analysis
The compound has a molecular weight of 215.163 . It has a density of 1.6±0.1 g/cm3 and a boiling point of 460.1±35.0 °C at 760 mmHg . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
Pyrazole derivatives are known for their pharmacological potential. They have been incorporated into drugs that exhibit a variety of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . The nitro and methoxy groups present in 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid could potentially enhance these properties, making it a valuable compound for developing new medications.
Anticancer Activity
Compounds with a pyrazole core have shown promise in anticancer research. The presence of a nitro group can be crucial for the design of chemotherapeutic agents. Research on similar structures has indicated potential efficacy against certain cancer cell lines, suggesting that this compound could be explored for its anticancer properties .
Agricultural Chemistry
In agriculture, pyrazole derivatives are used in the synthesis of plant growth regulators and pesticides. The structural features of 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid may offer new avenues for creating more effective and environmentally friendly agrochemicals .
Material Science
The unique structure of pyrazole derivatives makes them suitable for various applications in material science, such as the development of organic semiconductors, dyes, and pigments. The electron-withdrawing nitro group in the compound could improve the material’s properties for electronic applications .
Biochemistry Research
Pyrazole derivatives play a significant role in biochemistry, particularly in the study of enzyme inhibition. The methoxy and nitro substituents in 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid could interact with biological targets, providing insights into enzyme function and aiding in the design of inhibitors .
Analytical Chemistry
In analytical chemistry, pyrazole derivatives can be used as reagents or indicators due to their reactivity and color-changing properties. This compound, with its specific substituents, might be developed into a sensitive reagent for detecting certain ions or molecules .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3-methoxy-4-nitropyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O5/c1-15-7-5(10(13)14)4-9(8-7)3-2-6(11)12/h4H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRUFVJPKKJABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C=C1[N+](=O)[O-])CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Aminomethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B2857751.png)
![N-(2-cyclohexyl-2-hydroxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2857752.png)
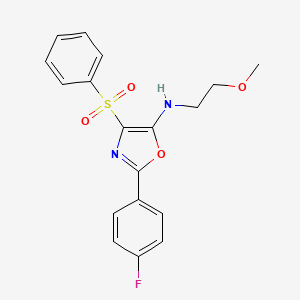
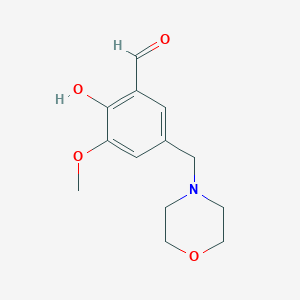
![N-[1-(3-methyl-1-benzothiophen-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2857757.png)
![4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]amino}benzenol](/img/structure/B2857758.png)
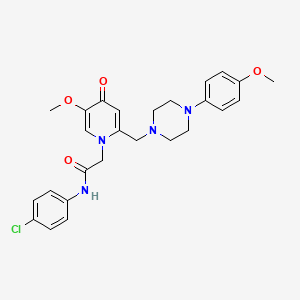
![3-allyl-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857760.png)
![N-[[4-(3-chlorophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2857762.png)
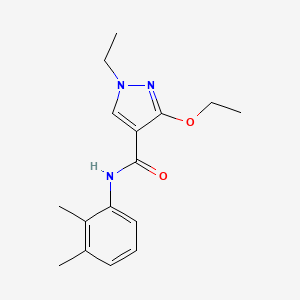
![1-[(4-bromobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2857769.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1H-indole-5-carboxylic acid](/img/structure/B2857771.png)
